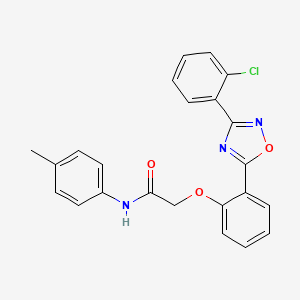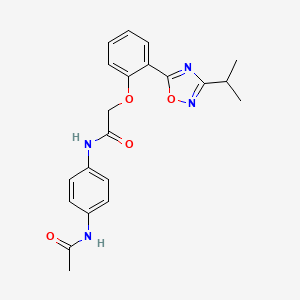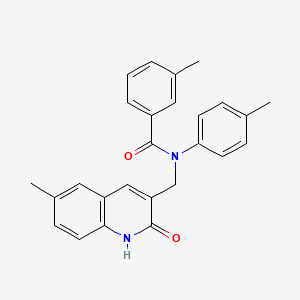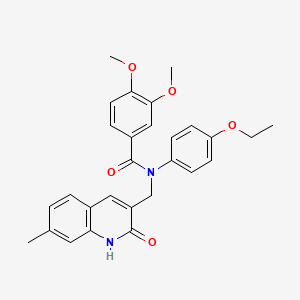
2-(4-chlorophenylsulfonamido)-N-(4-methoxyphenethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenylsulfonamido)-N-(4-methoxyphenethyl)acetamide is a chemical compound that belongs to the class of sulfonamide drugs. It is also known by its trade name, Celecoxib. This compound is widely used in scientific research due to its anti-inflammatory and analgesic properties.
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenylsulfonamido)-N-(4-methoxyphenethyl)acetamide involves the inhibition of COX-2 enzyme activity. COX-2 is an enzyme that is responsible for the production of prostaglandins, which are inflammatory mediators. By inhibiting COX-2, 2-(4-chlorophenylsulfonamido)-N-(4-methoxyphenethyl)acetamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
2-(4-chlorophenylsulfonamido)-N-(4-methoxyphenethyl)acetamide has been shown to have anti-inflammatory and analgesic effects in various animal models. It has been shown to reduce the production of inflammatory mediators such as prostaglandins, cytokines, and chemokines. It has also been shown to reduce pain behavior in various pain models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(4-chlorophenylsulfonamido)-N-(4-methoxyphenethyl)acetamide in lab experiments is its selectivity for COX-2 inhibition. This allows researchers to investigate the role of COX-2 in inflammation and pain without interfering with the activity of COX-1, which is involved in the production of prostaglandins that are important for normal physiological functions. However, one limitation of using this compound is that it may not accurately represent the physiological conditions of inflammation and pain in humans.
Zukünftige Richtungen
There are several future directions for research involving 2-(4-chlorophenylsulfonamido)-N-(4-methoxyphenethyl)acetamide. One direction is to investigate the potential use of this compound in the treatment of various inflammatory and painful conditions in humans. Another direction is to investigate the role of COX-2 in various diseases such as cancer, Alzheimer's disease, and cardiovascular disease. Additionally, researchers could investigate the potential use of this compound in combination with other drugs to enhance its anti-inflammatory and analgesic effects.
Synthesemethoden
The synthesis of 2-(4-chlorophenylsulfonamido)-N-(4-methoxyphenethyl)acetamide involves the reaction of 4-chlorobenzenesulfonamide with 4-methoxyphenethylamine in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenylsulfonamido)-N-(4-methoxyphenethyl)acetamide is widely used in scientific research to study the mechanism of inflammation and pain. It is also used in the development of new anti-inflammatory and analgesic drugs. The compound has been shown to have a selective inhibitory effect on cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. As such, it has been used in various studies to investigate the role of COX-2 in inflammation and pain.
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)sulfonylamino]-N-[2-(4-methoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4S/c1-24-15-6-2-13(3-7-15)10-11-19-17(21)12-20-25(22,23)16-8-4-14(18)5-9-16/h2-9,20H,10-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSWKDHGRJOJUHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CNS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-chlorophenyl)sulfonyl]amino}-N-[2-(4-methoxyphenyl)ethyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(benzylsulfamoyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxybenzamide](/img/structure/B7718786.png)

![(E)-N'-(4-isopropylbenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7718792.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7718807.png)

![5-(N-ethyl-4-methoxyphenylsulfonamido)benzo[b]thiophene-2-carboxylic acid](/img/structure/B7718829.png)





![N-(2-chlorophenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718851.png)

![N-[4-(benzyloxy)phenyl]-3-(dimethylsulfamoyl)-4-methoxybenzamide](/img/structure/B7718873.png)